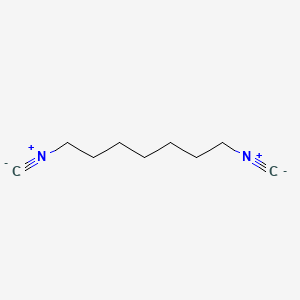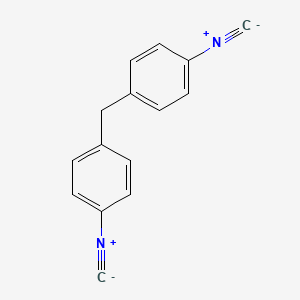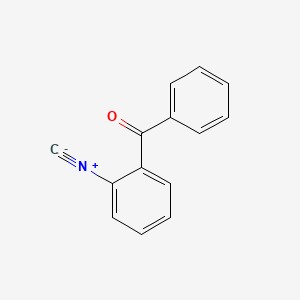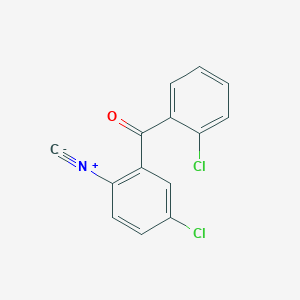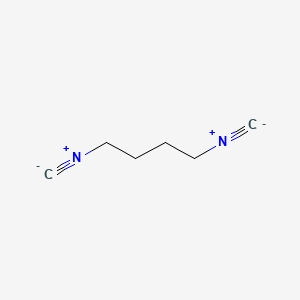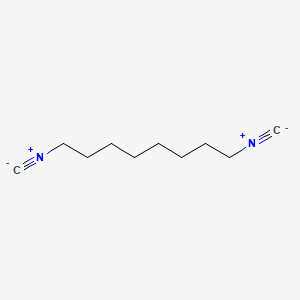
1,8-Diisocyanooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diisocyanooctane, also known as octamethylene diisocyanate, is an organic compound with the molecular formula C10H16N2. It is a diisocyanate, meaning it contains two isocyanate functional groups (-N=C=O) attached to an octane backbone. This compound is primarily used in the production of polymers and as a reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Diisocyanooctane can be synthesized through a two-step reaction process:
Synthesis of 1,8-diaminooctane: This involves the reaction of 1,8-octanediamine with phosgene in anhydrous diethyl ether at 0°C.
Formation of this compound: The 1,8-diaminooctane is then reacted with phosgene in anhydrous tetrahydrofuran at room temperature for 2 hours.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diisocyanooctane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can polymerize with diols or diamines to form polyurethanes and polyureas.
Common Reagents and Conditions
Alcohols and Amines: React with isocyanate groups under mild conditions to form urethanes and ureas.
Catalysts: Tertiary amines and organometallic compounds are often used as catalysts to enhance the reaction rates.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes and Polyureas: Formed through polymerization reactions.
Applications De Recherche Scientifique
1,8-Diisocyanooctane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,8-Diisocyanooctane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets include hydroxyl and amino groups in various substrates, enabling the compound to modify and cross-link different molecules .
Comparaison Avec Des Composés Similaires
1,8-Diisocyanooctane can be compared with other diisocyanates such as:
Hexamethylene diisocyanate (HDI): Similar in structure but with a shorter carbon chain.
Toluene diisocyanate (TDI): Contains aromatic rings, making it more reactive and commonly used in flexible foam production.
Methylenediphenyl diisocyanate (MDI): Contains aromatic rings and is used in the production of rigid foams.
The uniqueness of this compound lies in its longer aliphatic chain, which provides different mechanical properties and reactivity compared to its aromatic counterparts .
Propriétés
IUPAC Name |
1,8-diisocyanooctane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLDGAHSFNTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCCCCCC[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
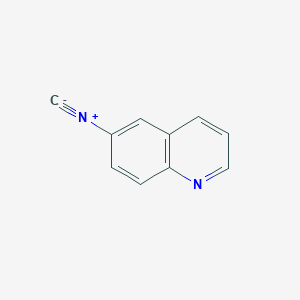
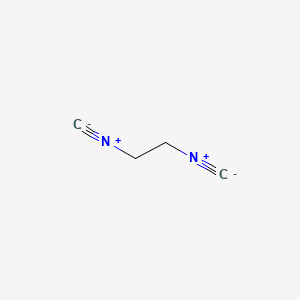
![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)
